molecular formula C7H8N4S B3406607 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol CAS No. 34342-03-5

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B3406607
CAS No.: 34342-03-5
M. Wt: 180.23 g/mol
InChI Key: QIBVOMZNVBMXJI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been shown to be effective in scaling up the reaction while maintaining the efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in these reactions include enaminonitriles, benzohydrazides, and various electrophilic agents. The reactions are often carried out under microwave conditions at temperatures around 140°C .

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit a range of biological activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of a thiol group at the 7-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBVOMZNVBMXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C(=N1)N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586061
Record name 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34342-03-5
Record name 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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